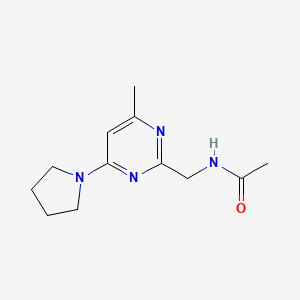

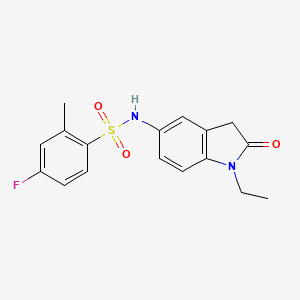

![molecular formula C22H14ClF2N7O B6511379 N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2,4-difluorobenzamide CAS No. 1005972-11-1](/img/structure/B6511379.png)

N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2,4-difluorobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Akt Kinase Inhibition

AZD5363: is a potent inhibitor of Akt kinases. Akt (also known as protein kinase B) plays a crucial role in cell survival, proliferation, and metabolism. By inhibiting Akt, AZD5363 interferes with critical signaling pathways involved in cancer progression, making it a promising candidate for cancer therapy .

Breast Cancer Treatment

Breast cancer is a major health concern worldwide. Preclinical studies have shown that AZD5363 effectively inhibits tumor growth in breast cancer xenograft models. It achieves this by suppressing Akt phosphorylation and downstream biomarkers. The compound’s oral bioavailability and pharmacokinetic properties make it an attractive option for breast cancer treatment .

Pharmacodynamic Effects

Upon oral dosing, AZD5363 exhibits pharmacodynamic effects by reducing Akt phosphorylation levels. This action disrupts the Akt signaling pathway, which is often dysregulated in cancer cells. Monitoring these effects helps researchers understand the compound’s impact on tumor cells and normal tissues .

Metabolic Stability and Pharmacokinetics

AZD5363 demonstrates good preclinical drug metabolism and pharmacokinetics (DMPK) properties. Its stability and bioavailability are essential for successful drug development. Researchers study its metabolism, distribution, and elimination to optimize dosing regimens and minimize side effects .

Selectivity and Safety

The compound exhibits selectivity against Akt kinases while minimizing off-target effects. Researchers assess its safety profile, including interactions with other proteins and potential adverse effects. AZD5363’s reduced affinity for hERG (human ether-a-go-go-related gene) channels is crucial for avoiding cardiac toxicity .

Exploration of Analogues

The discovery of AZD5363 emerged from a broader exploration of analogues based on an ATP-competitive pyrrolopyrimidine inhibitor of Akt. Researchers systematically modified the structure to enhance potency, selectivity, and safety. This process highlights the importance of structure-activity relationship studies in drug development .

作用機序

Target of Action

Compounds with similar structures, such as pyrazolopyrimidines, have been reported to have pharmacological potential against various diseases .

Mode of Action

It’s worth noting that similar compounds have shown to interact with their targets and cause changes that result in various biological and pharmacological activities .

Biochemical Pathways

Compounds with similar structures have been reported to affect various biochemical pathways, leading to their pharmacological activities .

Pharmacokinetics

A compound with a similar structure demonstrated good preclinical drug metabolism and pharmacokinetics (dmpk) properties .

Result of Action

Similar compounds have shown various effects, such as anticancer activity .

特性

IUPAC Name |

N-[2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2,4-difluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14ClF2N7O/c1-12-7-19(29-22(33)16-6-5-14(24)9-18(16)25)32(30-12)21-17-10-28-31(20(17)26-11-27-21)15-4-2-3-13(23)8-15/h2-11H,1H3,(H,29,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCBDSAJEVKQACY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)C2=C(C=C(C=C2)F)F)C3=NC=NC4=C3C=NN4C5=CC(=CC=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14ClF2N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2,4-difluorobenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

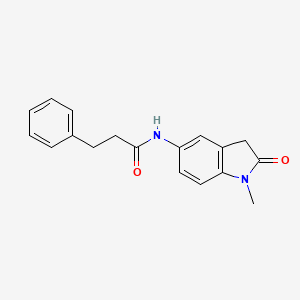

![2-[3-(4-methoxyphenyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B6511296.png)

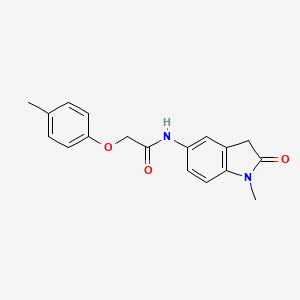

![N-(2H-1,3-benzodioxol-5-yl)-2-[3-(4-methoxyphenyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]acetamide](/img/structure/B6511306.png)

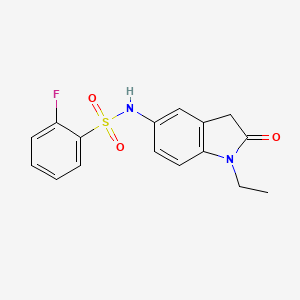

![N-(3,5-dichlorophenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B6511311.png)

![N-(3-chlorophenyl)-2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B6511318.png)

![ethyl 5-[(3-acetylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate](/img/structure/B6511325.png)

![4-bromo-N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]benzamide](/img/structure/B6511341.png)

![N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-4-methoxybenzamide](/img/structure/B6511359.png)

![3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine](/img/structure/B6511374.png)

![N-{9-ethyl-10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl}-3-(4-methoxyphenyl)propanamide](/img/structure/B6511408.png)